molecular formula C26H18ClN3O3S B3722324 6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B3722324
M. Wt: 488.0 g/mol
InChI Key: LSIGVPURCWKUIV-UHFFFAOYSA-N
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Description

6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, pyrimidin-2-yl compounds, and quinolin-2(1H)-one derivatives. The synthesis may involve:

    Nucleophilic substitution reactions: to introduce the chloro and sulfanyl groups.

    Cyclization reactions: to form the quinoline and pyrimidine rings.

    Oxidation and reduction reactions: to achieve the desired oxidation states of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Research: The compound can be used to study enzyme interactions and cellular pathways.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar biological activities.

    Pyrimidin-2-yl compounds: These compounds share the pyrimidine ring and may have similar chemical reactivity.

    Quinolin-2(1H)-one derivatives: These compounds share the quinoline ring and may have similar applications in medicinal chemistry.

Uniqueness

What sets 6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one apart is the combination of these functional groups in a single molecule, which may confer unique biological activities and chemical reactivity not seen in simpler compounds.

Properties

IUPAC Name

6-chloro-3-[[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O3S/c1-33-18-10-7-15(8-11-18)21-14-22(31)30-26(29-21)34-24-23(16-5-3-2-4-6-16)19-13-17(27)9-12-20(19)28-25(24)32/h2-14H,1H3,(H,28,32)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIGVPURCWKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 2
6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 3
6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 5
6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Reactant of Route 6
6-chloro-3-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

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